N-(1-(2-甲氧基乙酰基)-1,2,3,4-四氢喹啉-7-基)-3-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

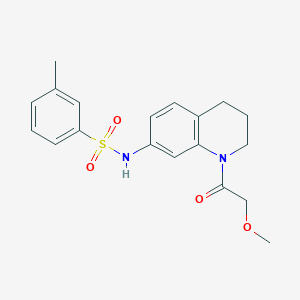

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.46. The purity is usually 95%.

BenchChem offers high-quality N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

杀菌活性

甲霜灵是该化合物中的一种活性成分,是农业中广泛使用的苯胺类杀菌剂 。它抑制RNA聚合酶-1和尿苷掺入RNA,有效控制作物真菌病害。

代谢组学研究

该化合物已使用基于积分核磁共振(NMR)和超高效液相色谱-串联质谱(UPLC-MS/MS)的代谢组学方法进行研究。研究人员已经调查了暴露于外消旋甲霜灵和甲霜灵-M的小鼠的代谢扰动和毒性作用。 这些研究提供了对该化合物对代谢途径的影响和潜在毒性的见解 。

合成化学

甲氧基乙酰氯是该化合物的前体,用于合成N-(2-甲氧基乙酰基)-苯甲酰胺。 此外,它在金属有机框架 (MOF) 的合成后修饰中发挥作用,用于各种应用 。

晶体学和结构研究

该化合物的晶体结构已被研究,揭示了其独特的排列。例如,它与 N-(2-甲氧基乙酰基)-N-(2,6-二甲苯基)-3-氨基-1,3-噁唑烷-2-酮同构。 其二甲基苯环和丁内酯环的取向为晶体学家提供了宝贵的见解 。

生物活性

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines features from both tetrahydroquinoline and benzenesulfonamide moieties, which may confer various biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O4S with a molecular weight of 378.45 g/mol. Its structure includes:

- A tetrahydroquinoline ring, which is known for its interaction with neurotransmitter systems.

- A benzenesulfonamide group, which is often associated with antibacterial and carbonic anhydrase inhibitory activities.

| Property | Value |

|---|---|

| Molecular Formula | C19H22N2O4S |

| Molecular Weight | 378.45 g/mol |

| CAS Number | 1324207-04-6 |

Anti-inflammatory and Anticancer Properties

Recent studies have indicated that N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide exhibits anti-inflammatory and anticancer properties. The mechanism of action appears to involve modulation of various signaling pathways associated with inflammation and cancer progression.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses.

- Receptor Modulation : It has potential interactions with receptors that regulate cell proliferation and apoptosis.

Case Studies

-

In vitro Studies : Preliminary in vitro studies have shown that this compound can reduce the viability of cancer cell lines such as HeLa and A549 at certain concentrations, indicating its potential as an anticancer agent.

- IC50 Values : The IC50 for HeLa cells was reported at approximately 20 µM, demonstrating significant cytotoxicity.

- Animal Models : In vivo studies using murine models have suggested that treatment with this compound leads to reduced tumor growth rates compared to control groups.

Table 2: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels | |

| Anticancer | Decreased cell viability (HeLa) | |

| Enzyme Inhibition | Modulation of inflammatory enzymes |

Synthesis

The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide typically involves several steps:

- Acylation : Reaction of 2-methoxyacetic acid with a suitable acylating agent to form the acyl chloride.

- Formation of Tetrahydroquinoline Derivative : This intermediate reacts with 1,2,3,4-tetrahydroquinoline in the presence of a base.

- Sulfonation : The final step involves sulfonation using 3-methylbenzenesulfonyl chloride under controlled conditions.

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide. Potential areas for exploration include:

- Clinical Trials : Assessing safety and efficacy in human subjects.

- Structural Modifications : Investigating analogs to enhance potency and selectivity.

- Mechanistic Studies : Detailed studies on interaction pathways and target identification.

属性

IUPAC Name |

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-14-5-3-7-17(11-14)26(23,24)20-16-9-8-15-6-4-10-21(18(15)12-16)19(22)13-25-2/h3,5,7-9,11-12,20H,4,6,10,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJQPNIYKQEQIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。